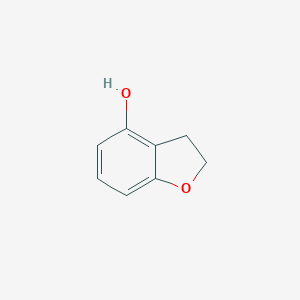

2,3-Dihydrobenzofuran-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHHWOCMTWWBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459339 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144822-82-2 | |

| Record name | 2,3-dihydrobenzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-4-ol (CAS No. 144822-82-2), a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and potential biological significance, including its role as a privileged scaffold in the development of therapeutic agents.

Core Compound Identification and Properties

This compound is a derivative of the 2,3-dihydrobenzofuran scaffold, which is found in a variety of naturally occurring and synthetic bioactive molecules. The presence of a hydroxyl group on the aromatic ring at the 4-position significantly influences its chemical properties and potential biological interactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 144822-82-2 | [1][2][3] |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| Melting Point | 75 °C | [1] |

| Boiling Point (Predicted) | 252.0 ± 29.0 °C | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.89 ± 0.20 | [1] |

| LogP (Predicted for parent) | 2.14 (for 2,3-Dihydrobenzofuran) | [4] |

| Solubility (Inferred) | Soluble in alcohols, chloroform, diethyl ether. The hydroxyl group likely increases solubility in polar solvents compared to the parent compound. | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy (Predicted)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~6.6-7.0 | m | 3H | H-5, H-6, H-7 |

| Methylene | ~4.6 | t | 2H | H-2 (OCH₂) |

| Methylene | ~3.2 | t | 2H | H-3 (ArCH₂) |

| Phenolic | ~5.0-6.0 | br s | 1H | 4-OH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~150-155 | C-7a (C-O) |

| Aromatic | ~140-145 | C-4 (C-OH) |

| Aromatic | ~110-130 | C-3a, C-5, C-6, C-7 |

| Methylene | ~70-75 | C-2 (OCH₂) |

| Methylene | ~25-30 | C-3 (ArCH₂) |

Note: NMR shifts are highly dependent on the solvent used. The values presented are estimations.[6][7][8]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl Ether |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[9][10]

Synthesis and Experimental Protocols

The 2,3-dihydrobenzofuran skeleton can be synthesized through various strategies, including intramolecular cyclization reactions. Below is a representative experimental protocol for the synthesis of a substituted 2,3-dihydrobenzofuran, which can be adapted for this compound.

Representative Synthesis: [4+1] Annulation of an ortho-Hydroxyphenyl-substituted p-Quinone Methide

This method provides a facile, one-pot synthesis of the 2,3-dihydrobenzofuran core under mild, metal-free conditions.[11]

Experimental Protocol:

-

Reactant Preparation: To an oven-dried 50 mL round-bottom flask, add the starting ortho-hydroxyphenyl-substituted p-quinone methide (1.0 equiv), bromonitromethane (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile) to the flask.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield the 2,3-dihydrobenzofuran derivative.[11]

Below is a conceptual workflow for this synthesis.

Biological Activity and Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities.[12] Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[13][14]

Potential as an Anti-Inflammatory Agent

Many derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their anti-inflammatory properties. One key target is the microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and also implicated in cancer.[12] Inhibition of mPGES-1 can reduce the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like IL-6 and PGE₂.[13][15]

The diagram below illustrates a potential signaling pathway through which 2,3-dihydrobenzofuran derivatives may exert their anti-inflammatory effects.

Potential as an Anticancer Agent

Chronic inflammation is closely linked to tumorigenesis. By inhibiting inflammatory pathways, compounds like 2,3-dihydrobenzofuran derivatives may also exhibit anticancer activity. Furthermore, some studies have shown that these compounds can inhibit the expression of the anti-apoptotic protein Bcl-2, leading to increased apoptosis (programmed cell death) in cancer cells.[13][15] The structure-activity relationship suggests that the presence of hydroxyl and other functional groups on the benzofuran ring can enhance these biological effects.[13][15]

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

-

Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Disclaimer: This information is based on related compounds and should be used as a guide. Always consult a specific and current SDS before handling any chemical.

References

- 1. This compound CAS#: 144822-82-2 [m.chemicalbook.com]

- 2. 2,3-Dihydro-1-benzofuran-4-ol | C8H8O2 | CID 11228835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3-Dihydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-4-ol is a heterocyclic organic compound that belongs to the benzofuran family. The dihydrobenzofuran scaffold is a common structural motif found in a variety of natural products and synthetic molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative experimental protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the field of synthetic organic chemistry.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 144822-82-2 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Melting Point | 75 °C | |

| Boiling Point | 252.0 ± 29.0 °C (Predicted) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.89 ± 0.20 (Predicted) | |

| Solubility | Information not available |

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This method involves the synthesis of a suitable precursor, followed by an intramolecular cyclization to form the dihydrobenzofuran ring.

Step 1: Synthesis of 2-(2-Hydroxyethoxy)phenol

-

Reaction Setup: To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(2-hydroxyethoxy)phenol.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction Setup: Dissolve the 2-(2-hydroxyethoxy)phenol (1 equivalent) in a high-boiling point solvent like toluene or xylene.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄).

-

Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic C-O stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 136.15.

Logical Workflow Visualization

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of a phenolic hydroxyl group at the 4-position of this compound suggests potential for antioxidant activity and as a synthetic precursor for more complex molecules with therapeutic potential. Further research is warranted to explore the specific biological profile of this compound and its potential applications in drug discovery.

References

An In-Depth Technical Guide to the Structural Elucidation and Formula of 2,3-Dihydrobenzofuran-4-ol

This technical guide provides a comprehensive overview of the structural elucidation and chemical formula of 2,3-Dihydrobenzofuran-4-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Properties

This compound is a heterocyclic organic compound. Its molecular structure consists of a dihydrobenzofuran core substituted with a hydroxyl group at the 4-position. The established chemical formula for this compound is C₈H₈O₂ .[1][2][3] This formula is consistently supported by its molecular weight and spectroscopic data.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-ol | [1] |

| CAS Number | 144822-82-2 | [1][3] |

| Melting Point | 75 °C | [3] |

| Boiling Point | 252.0±29.0 °C (Predicted) | [3] |

| Density | 1.260±0.06 g/cm³ (Predicted) | [3] |

Structural Elucidation: A Methodological Approach

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the overall molecular architecture.

The following are detailed methodologies for the key experiments utilized in the structural elucidation of this compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. The data provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. This provides information on the number of different types of carbon atoms in the molecule.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) in Hertz (Hz) are determined from the ¹H NMR spectrum to establish proton-proton connectivities.

-

2.1.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum reveals the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the structural components of the molecule.

-

2.1.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed on a diamond ATR crystal, or mixed with KBr to form a pellet.

-

Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The presence of characteristic absorption bands indicates specific functional groups. For this compound, key absorptions would include those for the O-H stretch of the hydroxyl group and C-O stretches of the ether and alcohol.

-

Spectroscopic Data Summary

While specific, detailed spectral data from a single, comprehensive source is not available in the initial search, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed.[4][5] This data is essential for the unambiguous structural confirmation of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons on the dihydrofuran ring, and a hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons in the dihydrofuran ring, and carbons attached to oxygen. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 136.15. |

| IR Spec. | Broad O-H stretching band (hydroxyl group), C-O stretching bands (ether and alcohol), and aromatic C-H and C=C stretching bands. |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the structural elucidation and a potential experimental workflow for screening the biological activity of this compound derivatives.

References

- 1. 2,3-Dihydro-1-benzofuran-4-ol | C8H8O2 | CID 11228835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. This compound CAS#: 144822-82-2 [m.chemicalbook.com]

- 4. This compound(144822-82-2) 1H NMR [m.chemicalbook.com]

- 5. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2,3-Dihydrobenzofuran-4-ol possesses a bicyclic structure combining a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 4-position. This arrangement dictates a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₈H₈O₂ Molecular Weight: 136.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (3 protons) | 6.5 - 7.2 | m | - |

| -CH₂-O- (H at C2) | ~ 4.6 | t | ~ 8.5 |

| -CH₂- (H at C3) | ~ 3.2 | t | ~ 8.5 |

| Phenolic-OH | 4.5 - 8.0 (variable) | br s | - |

¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quaternary aromatic C-OH | 145 - 155 |

| Aromatic CH | 110 - 130 |

| Quaternary aromatic C | 120 - 140 |

| -CH₂-O- (C2) | ~ 71 |

| -CH₂- (C3) | ~ 29 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3600 - 3200 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-O stretch (Aryl ether) | 1260 - 1200 | Strong |

| C-O stretch (Phenol) | 1260 - 1180 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following key fragments.

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular ion) |

| 108 | [M - CO]⁺ |

| 107 | [M - CHO]⁺ |

| 78 | [C₆H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2,3-Dihydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dihydrobenzofuran-4-ol. The document details the expected chemical shifts, coupling constants, and multiplicities for each nucleus, supported by tabulated data for clarity. Furthermore, it outlines a standard experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds and includes visual representations of key spectral correlations to aid in structural elucidation.

Introduction to the Spectral Features of this compound

This compound, a substituted dihydrobenzofuran, possesses a unique electronic and structural arrangement that gives rise to a characteristic NMR fingerprint. The aromatic ring, the dihydrofuran moiety, and the hydroxyl group each contribute distinct signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. Understanding these spectral features is paramount for the structural verification and purity assessment of this compound in research and drug development settings. The numbering convention used for the assignment of NMR signals is presented in Figure 1.

Figure 1. Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The protons of the dihydrofuran ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The aromatic protons (H-5, H-6, and H-7) will exhibit a splitting pattern typical of a substituted benzene ring, while the hydroxyl proton (4-OH) may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. A summary of the predicted ¹H NMR data is provided in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | t | ~8.5 |

| H-3 | ~3.2 | t | ~8.5 |

| H-5 | ~6.5 | d | ~8.0 |

| H-6 | ~7.0 | t | ~8.0 |

| H-7 | ~6.6 | d | ~8.0 |

| 4-OH | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and the hybridization of the carbon atoms. The carbon bearing the hydroxyl group (C-4) and the carbon attached to the oxygen of the furan ring (C-7a) are expected to be the most downfield among the aromatic carbons. The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) will appear in the upfield region of the spectrum. Table 2 summarizes the predicted ¹³C NMR chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~71 |

| C-3 | ~29 |

| C-4 | ~145 |

| C-5 | ~114 |

| C-6 | ~128 |

| C-7 | ~117 |

| C-3a | ~118 |

| C-7a | ~155 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific parameters may need to be optimized.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for moderately concentrated samples.

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand, depending on the sample concentration.

Visualization of NMR Data Relationships

Graphviz diagrams are provided to illustrate the logical relationships in the NMR analysis workflow and the key proton coupling networks within the this compound molecule.

The following diagram illustrates the key proton-proton (¹H-¹H) spin-spin coupling interactions expected in the ¹H NMR spectrum of this compound. These couplings are responsible for the observed multiplicities of the signals.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. This guide has presented the predicted spectral data, a detailed experimental protocol for data acquisition, and visual aids to understand the workflow and key spectral relationships. By following the outlined procedures and utilizing the provided reference data, researchers, scientists, and drug development professionals can confidently perform and interpret the NMR analysis of this important heterocyclic compound.

The Multifaceted Biological Activities of Hydroxylated Dihydrobenzofurans: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological activities of hydroxylated dihydrobenzofurans, a class of heterocyclic compounds drawing significant interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Executive Summary

Hydroxylated dihydrobenzofurans, structural motifs present in numerous natural and synthetic compounds, have demonstrated a remarkable range of biological activities. Their inherent antioxidant properties, stemming from the phenolic hydroxyl group, make them potent scavengers of free radicals. This antioxidant capacity is often the foundation for their other therapeutic effects, including the modulation of inflammatory cascades, induction of apoptosis in cancer cells, and protection of neuronal cells from oxidative stress-induced damage. This guide will delve into the quantitative evidence of these activities, provide detailed methodologies for their assessment, and illustrate the key signaling pathways—NF-κB, Nrf2/ARE, and MAPK—through which these compounds are believed to exert their effects.

Core Biological Activities and Quantitative Data

The therapeutic potential of hydroxylated dihydrobenzofurans is supported by a growing body of in vitro evidence. The following tables summarize the quantitative data from various studies, focusing on their anticancer, anti-inflammatory, and antioxidant activities.

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |

| Fluorinated Dihydrobenzofuran (Cpd 1) | HCT116 | WST-1 | 19.5 | [1] |

| Fluorinated Dihydrobenzofuran (Cpd 2) | HCT116 | WST-1 | 24.8 | [1] |

| Dihydrobenzofuran Carboxamide (KL-1156 derivative) | ACHN | Not Specified | 2.74 | [2] |

| Dihydrobenzofuran Carboxamide (KL-1156 derivative) | HCT15 | Not Specified | 2.37 | [2] |

Table 2: Anti-Inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound/Derivative | Cell Model | Target/Mediator | IC50 Value (µM) | Reference |

| Fluorinated Dihydrobenzofurans (Range) | LPS-stimulated Macrophages | Interleukin-6 (IL-6) | 1.2 - 9.04 | [1] |

| Fluorinated Dihydrobenzofurans (Range) | LPS-stimulated Macrophages | Nitric Oxide (NO) | 2.4 - 5.2 | [1] |

| Fluorinated Dihydrobenzofurans (Range) | LPS-stimulated Macrophages | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [1] |

| Piperazine/Benzofuran Hybrid (5d) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | 52.23 ± 0.97 | [3] |

Table 3: Antioxidant and Neuroprotective Activities

| Compound/Derivative | Assay/Model | Measured Effect | Quantitative Value | Reference |

| 2,3-dihydrobenzo[b]furan-5-ol | Lipid Peroxidation Inhibition | IC50 | ~250 µM | [4] |

| 2,3-Dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol | In vitro lipid peroxidation | Inhibition | Superior to α-tocopherol | [5] |

| Benzofuran-2-carboxamide (1j, -OH at R3) | NMDA-induced excitotoxicity | Neuroprotection | Marked effect at 100 & 300 µM | [6] |

| 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) | STZ-induced AD model | Memory Improvement | Effective at 1 and 5 mg/kg | [7][8] |

| 3,3-Disubstituted-3H-benzofuran-2-one (Cpd 9) | Catechol-induced cell death | Reduction in cell death | 31.85% (vs 64.2% for catechol) | [9] |

Key Signaling Pathways Modulated by Hydroxylated Dihydrobenzofurans

The biological effects of hydroxylated dihydrobenzofurans are mediated through their interaction with several critical intracellular signaling pathways. Their ability to modulate these pathways underscores their potential as multi-target therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). Several benzofuran and dihydrobenzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[3][10] This inhibition can occur at various points, including the prevention of IκB phosphorylation.[3]

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain small molecules, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Hydroxylated compounds, particularly those that can be oxidized to electrophilic quinones, are known activators of this pathway.[11] The activation of the Nrf2 pathway is a key mechanism behind the neuroprotective and anti-inflammatory effects of these molecules.[7][8]

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Oxidative stress can activate all three pathways.[12] The activation of JNK and p38 is often associated with pro-inflammatory and apoptotic responses, while the ERK pathway is more complex, being involved in both survival and death signals. Benzofuran derivatives have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation (and thus activation) of key kinases like p38 and ERK, which contributes to their anti-inflammatory and anticancer activities.[3]

Key Experimental Protocols

The assessment of the biological activities of hydroxylated dihydrobenzofurans relies on a suite of well-established in vitro assays. This section provides detailed methodologies for key experiments.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of the test compound (hydroxylated dihydrobenzofuran) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or standard.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anticancer Activity: WST-1 Cell Proliferation Assay

Principle: The Water Soluble Tetrazolium salt (WST-1) is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydroxylated dihydrobenzofuran derivative.

-

Replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

WST-1 Reagent Addition:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement and Analysis:

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm (reference wavelength > 600 nm).

-

Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

-

Apoptosis Detection: TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Methodology:

-

Sample Preparation:

-

Culture cells on coverslips or in a 96-well plate and treat with the test compound to induce apoptosis.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes to allow the enzyme to access the nucleus.

-

-

TUNEL Reaction:

-

Prepare a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's instructions.

-

Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Staining and Visualization:

-

Wash the cells with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips or image the plate directly using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

-

Quantification:

-

The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

-

Experimental and Logical Workflows

The investigation of a novel hydroxylated dihydrobenzofuran typically follows a structured workflow, from initial screening for biological activity to elucidating the mechanism of action.

Conclusion and Future Directions

Hydroxylated dihydrobenzofurans represent a promising scaffold for the development of novel therapeutics targeting a range of pathologies underpinned by oxidative stress and inflammation. The data presented in this guide highlight their potent anticancer, anti-inflammatory, and neuroprotective activities. The modulation of key signaling pathways such as NF-κB, Nrf2/ARE, and MAPK provides a mechanistic basis for these effects.

Future research should focus on synthesizing and evaluating a broader library of hydroxylated dihydrobenzofuran derivatives to establish more definitive structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring the potential for these compounds to act as multi-target agents offers an exciting avenue for the development of more effective treatments for complex diseases like cancer and neurodegenerative disorders. This technical guide serves as a foundational resource to aid researchers in these ongoing and future endeavors.

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Privileged Scaffold: A Technical Guide to the Fundamental Reactivity of the 2,3-Dihydrobenzofuran Ring System

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its structural rigidity and diverse biological activities. This in-depth technical guide serves as a comprehensive resource on the core reactivity of this privileged heterocyclic system. It provides a detailed exploration of its behavior in key chemical transformations, supported by quantitative data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution: Modifying the Benzene Ring

The benzene ring of the 2,3-dihydrobenzofuran system is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry for introducing a wide array of functional groups. The oxygen atom of the dihydrofuran ring acts as an ortho-, para-director, activating the aromatic ring towards electrophilic attack.

Friedel-Crafts Acylation

The introduction of an acyl group onto the 2,3-dihydrobenzofuran ring is a pivotal transformation, providing a gateway to a variety of derivatives. This reaction typically employs a Lewis acid catalyst to generate a highly reactive acylium ion.

Table 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran Derivatives

| Entry | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Position of Substitution | Yield (%) |

| 1 | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 | 5 | 75 |

| 2 | Propionyl Chloride | AlCl₃ | Dichloromethane | 0 | 5 | 70 |

| 3 | Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 | 5 | 65 |

Experimental Protocol: Synthesis of 5-Acetyl-2,3-dihydrobenzofuran

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of 2,3-Dihydrobenzofuran: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2,3-dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, generated from a substituted formamide and phosphorus oxychloride, acts as the electrophile.[1][2][3][4]

Table 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

| Entry | Formylating Reagent | Solvent | Temp (°C) | Position of Substitution | Yield (%) |

| 1 | POCl₃ / DMF | DMF | 0 to RT | 5 | 85 |

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde

-

Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (DMF) (5 equivalents) with stirring.

-

Reaction with Substrate: To this mixture, add 2,3-dihydrobenzofuran (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactions on the Dihydrofuran Ring

The dihydrofuran portion of the molecule also exhibits characteristic reactivity, including oxidation, reduction, and ring-opening reactions.

Oxidation

Oxidation of the 2,3-dihydrobenzofuran ring can lead to various products, depending on the oxidant and reaction conditions. For instance, oxidation can occur at the benzylic C-2 position or can lead to the formation of quinones if a hydroxyl group is present on the aromatic ring.

Table 3: Oxidation of 2,3-Dihydrobenzofuran Derivatives

| Entry | Substrate | Oxidizing Agent | Product | Yield (%) |

| 1 | 5-Hydroxy-2,3-dihydrobenzofuran | DDQ | 2,3-Dihydrobenzofuran-5,6-dione | 60 |

| 2 | 2,3-Dihydrobenzofuran | m-CPBA | 2-Hydroxy-2,3-dihydrobenzofuran | 55 |

Experimental Protocol: Oxidation of 5-Hydroxy-2,3-dihydrobenzofuran

-

Reaction Setup: Dissolve 5-hydroxy-2,3-dihydrobenzofuran (1.0 equivalent) in a suitable solvent such as benzene or dioxane.

-

Addition of Oxidant: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired quinone.

Reduction

The dihydrofuran ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, although this often requires forcing conditions that may also reduce the benzene ring.

Table 4: Reduction of 2,3-Dihydrobenzofuran

| Entry | Reducing Agent / Catalyst | Solvent | Product | Yield (%) |

| 1 | H₂, Pd/C | Ethanol | Perhydrobenzofuran | 80 |

| 2 | Na, NH₃ (liquid) | Ethanol | 2,3,4,5-Tetrahydrobenzofuran | 70 |

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dihydrobenzofuran

-

Reaction Setup: In a high-pressure autoclave, place 2,3-dihydrobenzofuran (1.0 equivalent), a catalytic amount of 10% Palladium on carbon, and ethanol.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and heat to the desired temperature (e.g., 100 °C).

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

-

Work-up: After the reaction is complete, cool the autoclave, carefully release the pressure, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.

Ring-Opening Reactions

The ether linkage in the 2,3-dihydrobenzofuran ring can be cleaved under certain conditions, providing access to substituted phenols.

Table 5: Ring-Opening of 2,3-Dihydrobenzofuran

| Entry | Reagent | Product | Yield (%) |

| 1 | HBr (aq) | 2-(2-Bromoethyl)phenol | 90 |

| 2 | MeMgBr, NiCl₂(dppe) | 2-(But-1-en-1-yl)phenol | 75 |

Experimental Protocol: Nickel-Catalyzed Ring-Opening with a Grignard Reagent

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (5 mol%).

-

Reaction Setup: Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous THF.

-

Addition of Grignard Reagent: Cool the mixture to 0 °C and slowly add a solution of methylmagnesium bromide (2.0 equivalents) in diethyl ether.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[5]

This guide provides a foundational understanding of the reactivity of the 2,3-dihydrobenzofuran ring system. The presented protocols and data serve as a starting point for further exploration and application in the synthesis of novel compounds with potential therapeutic and industrial value. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions for their particular substrates.

References

Commercial Availability and Suppliers of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 2,3-Dihydrobenzofuran-4-ol (CAS No. 144822-82-2). This compound is a valuable building block in medicinal chemistry and drug discovery, making reliable sourcing and comprehensive characterization critical for research and development.

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, primarily catering to the research and development market. Purity levels typically range from 95% to 97%, with the compound commonly supplied as a solid.

A summary of prominent suppliers and their typical product specifications is provided in Table 1. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | CAS Number | Purity | Physical Form | Notes |

| Sigma-Aldrich | 144822-82-2 | 97% | Solid | - |

| BLD Pharm | 144822-82-2 | Not specified | Not specified | Offers various quantities. |

| ChemicalBook | 144822-82-2 | Not specified | Not specified | Lists multiple suppliers. |

| ChemScene LLC | 144822-82-2 | 97% | Solid | - |

| Advent Chembio | 144822-82-2 | 95% (HPLC)[1] | Not specified | Price list available.[1] |

| Cenmed Enterprises | Not specified | Not specified | Not specified | General lab supplier. |

| SUZHOU ARTK MEDCHEM CO.,LTD. | 144822-82-2 | Not specified | Not specified | - |

Physicochemical Properties

A compilation of key physicochemical properties for this compound is presented in Table 2. These values are derived from supplier data and public chemical databases.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | PubChem |

| Molecular Weight | 136.15 g/mol | PubChem |

| Melting Point | 75 °C | Sigma-Aldrich |

| Boiling Point | 252.0 ± 29.0 °C (Predicted) | Sigma-Aldrich |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| InChI Key | IMHHWOCMTWWBAQ-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | O=C1C=CC=C2OCCC12 | - |

Experimental Protocols

A general synthetic strategy often involves the cyclization of a suitably substituted phenol. For instance, a common approach is the intramolecular cyclization of a 2-(2-hydroxyethyl)phenol derivative.

General Synthetic Approach (Hypothetical):

A potential route to this compound could involve the following conceptual steps:

-

Starting Material: 1,3-Benzenediol (Resorcinol).

-

Ortho-functionalization: Introduction of a two-carbon unit at the 2-position of resorcinol. This could potentially be achieved through various methods such as a Friedel-Crafts acylation followed by reduction, or direct alkylation under specific conditions.

-

Cyclization: An intramolecular cyclization, possibly acid-catalyzed, to form the dihydrofuran ring.

It is crucial to note that this is a generalized and hypothetical pathway. Researchers must consult detailed synthetic literature for specific reaction conditions and safety precautions.

Analytical Methods

The characterization and quality control of this compound typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. A representative ¹H NMR spectrum is available from suppliers like ChemicalBook.[3] The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the hydroxyl proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol). Detection is commonly performed using a UV detector.

A general-purpose HPLC method that could be adapted for this compound is as follows:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-280 nm).

-

Injection Volume: 10 µL

Note: This is a generic method and would require optimization and validation for routine use, including assessments of linearity, precision, accuracy, and specificity.

Logical Workflow for Sourcing and Qualification

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and qualify this compound for their specific needs.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2,3-Dihydrobenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2,3-Dihydrobenzofuran-4-ol. The information is intended for use by professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 144822-82-2 | [1] |

| Molecular Formula | C₈H₈O₂ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 75 °C | [1] |

| Boiling Point (Predicted) | 252.0 ± 29.0 °C | [1] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound, based on available data, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Warning |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Warning |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Warning |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Warning |

Source:[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid formation of dust and aerosols.[3]

-

Ensure adequate ventilation in the workplace.[3]

-

Wear suitable personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Wash hands thoroughly after handling.[4]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Toxicity Information

Limited specific toxicological data is available for this compound. The following sections summarize the available information, including data from closely related compounds where direct data is absent.

Acute Toxicity

No specific LD50 value for this compound has been identified in the reviewed literature. However, a study on a structurally related compound, 2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) benzofuran, provides an estimate for acute oral toxicity.

Table 3: Acute Toxicity Data for a 2,3-Dihydrobenzofuran Derivative

| Compound | Test Species | Route | LD50 | Reference |

| 2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) benzofuran | Rat | Oral | > 2000 mg/kg |

This suggests that this compound is likely to have low acute oral toxicity.

In Vitro Cytotoxicity

While no specific in vitro cytotoxicity data for this compound was found, a study on 2,3-Dihydrobenzofuran reported an IC50 value against HeLa cells.

Table 4: In Vitro Cytotoxicity of a Related Compound

| Compound | Cell Line | IC50 | Reference |

| 2,3-Dihydrobenzofuran | HeLa | 23.86 µg/ml | [5] |

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.[6][7][8]

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[6][7]

Animal Model: Typically, rats (usually females as they are often more sensitive) are used.[7]

Procedure:

-

Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8] If there is no prior information, 300 mg/kg is often recommended.[6]

-

Dosing: A single oral dose is administered to a group of three animals.[8] The animals are fasted overnight before dosing.[6]

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6] Observations are made frequently on the first day and daily thereafter.[6]

-

Stepwise Progression: The outcome of the first step determines the next. If no mortality is observed, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is used. This process is repeated until the criteria for classification are met.

Data Collection:

-

Mortality

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy, and coma).[6]

-

Body weight of animals is recorded weekly.

-

At the end of the study, a gross necropsy of all animals is performed.

Caption: Workflow for the OECD 423 Acute Oral Toxicity Test.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

This assay is a common method to assess the cytotoxicity of a substance on cultured cells.[9]

Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[9] A decrease in the amount of neutral red retained by the cells indicates cell death or inhibition of cell growth.[9]

Procedure:

-

Cell Culture: Plate cells (e.g., BALB/c 3T3) in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate to allow for dye uptake by viable cells.

-

Extraction: Wash the cells and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

-

Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is proportional to the number of viable cells.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test substance compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability.

Caption: Workflow for the In Vitro Neutral Red Uptake (NRU) Cytotoxicity Assay.

Metabolism

Specific metabolism studies for this compound are not available. However, research on other 2,3-dihydrobenzofuran derivatives suggests common metabolic pathways. A study on a substituted nitazene containing a (2,3-dihydro-1-benzofuran-5-yl)methyl moiety identified N-deethylation, hydroxylation at the dihydrobenzofuran moiety, and oxidative cleavage of the dihydrofuran ring as the main metabolic transformations.[10]

Based on this, a putative metabolic pathway for this compound can be proposed, primarily involving Phase I and Phase II reactions.

Caption: Putative Metabolic Pathway for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide provides a summary of the currently available safety, handling, and toxicity information for this compound. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. While a specific LD50 value is not available, data from a closely related compound suggests low acute oral toxicity. Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, are recommended during handling. Further studies are needed to determine its specific toxicological profile, including chronic toxicity, genotoxicity, and its effects on specific signaling pathways.

References

- 1. This compound CAS#: 144822-82-2 [m.chemicalbook.com]

- 2. 2,3-Dihydro-1-benzofuran-4-ol | C8H8O2 | CID 11228835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 2,3-Dihydrobenzofuran-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydrobenzofuran-4-ol, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic strategies and aim to provide clear, reproducible instructions for laboratory application.

Introduction

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its structural motif is of significant interest to medicinal chemists due to its potential to interact with various biological targets. The hydroxyl group at the 4-position provides a handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs. This document outlines two primary synthetic approaches to this target molecule, starting from readily available precursors.

Synthetic Strategies

Two main strategies for the synthesis of this compound are detailed below:

-

Williamson Ether Synthesis and Intramolecular Cyclization of a Catechol Derivative: This classical approach involves the formation of an ether linkage followed by an intramolecular ring closure to construct the dihydrofuran ring.

-

O-Alkylation and Intramolecular Cyclization of Resorcinol: This method utilizes the selective alkylation of one of the hydroxyl groups of resorcinol, followed by an intramolecular cyclization to yield the desired product.

Protocol 1: Synthesis from a Catechol Derivative via Williamson Ether Synthesis and Cyclization

This protocol describes a two-step synthesis starting from catechol. The first step is a Williamson ether synthesis to introduce a 2-bromoethoxy side chain, followed by an intramolecular cyclization to form the 2,3-dihydrobenzofuran ring system.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-2-hydroxybenzene

-

Materials:

-

Catechol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in aqueous sodium hydroxide solution.

-

Add 1,2-dibromoethane (excess, e.g., 3 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethoxy)-2-hydroxybenzene.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization to this compound

-

Materials:

-

1-(2-Bromoethoxy)-2-hydroxybenzene

-

Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-bromoethoxy)-2-hydroxybenzene (1 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Data Summary

| Step | Reactants | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |

| 1 | Catechol, 1,2-Dibromoethane | NaOH (aq), Diethyl ether | 4-8 h | Reflux | 60-70 |

| 2 | 1-(2-Bromoethoxy)-2-hydroxybenzene | NaH, THF | 2-4 h | 0 °C to rt | 75-85 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Reaction Pathway

Figure 1. Synthesis of this compound from Catechol.

Protocol 2: Synthesis from Resorcinol via O-Alkylation and Intramolecular Cyclization

This protocol outlines a method starting from resorcinol, which is a constitutional isomer of catechol. The key challenge in this route is the regioselective mono-alkylation of resorcinol.

Experimental Protocol

Step 1: Mono-O-alkylation of Resorcinol

-

Materials:

-

Resorcinol (1,3-Dihydroxybenzene)

-

1,2-Dichloroethane or 1,2-Dibromoethane

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH))

-

Solvent (e.g., Acetone or Acetonitrile)

-

-

Procedure:

-

In a round-bottom flask, dissolve resorcinol (1 equivalent) in the chosen solvent.

-

Add the base (e.g., K₂CO₃, 1.1 equivalents).

-

Add the 1,2-dihaloethane (1 equivalent) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by TLC to maximize the formation of the mono-alkylated product.

-

After the optimal reaction time, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of starting material, mono-alkylated, and di-alkylated products.

-

Separate the desired mono-alkylated intermediate, 3-(2-haloethoxy)phenol, by column chromatography.

-